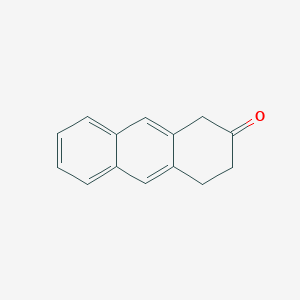

3,4-Dihydroanthracen-2(1H)-one

Description

Contextual Significance within Polycyclic Ketone Chemistry

Polycyclic ketones are a class of compounds characterized by multiple fused aromatic rings and a ketone functional group. These molecules are of considerable interest due to their presence in various natural and anthropogenic environments and their potential applications in materials science and medicinal chemistry. nih.gov The study of polycyclic ketones, including their synthesis, reactivity, and biological activity, is a mature yet continually evolving field within organic chemistry. slideshare.net

3,4-Dihydroanthracen-2(1H)-one, with its anthracene (B1667546) core partially saturated and bearing a ketone group, represents a unique structural motif within this class. Its partially hydrogenated nature provides a blend of aromatic and aliphatic character, influencing its reactivity and making it a versatile intermediate. The presence of the ketone functionality offers a reactive site for a wide array of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The significance of polycyclic ketones extends to their environmental and biological roles. Some oxygenated polycyclic aromatic hydrocarbons (OPAHs), which include polycyclic ketones, are recognized as environmental contaminants and may exhibit biological activity. nih.gov Research into compounds like this compound contributes to a broader understanding of the chemical behavior and potential effects of this class of molecules.

Importance as a Central Chemical Scaffold in Advanced Synthesis

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The molecular framework of this compound makes it an excellent scaffold for the synthesis of more complex, polycyclic systems. Its rigid tricyclic structure provides a well-defined three-dimensional shape, which is a desirable feature in the design of molecules with specific biological targets or material properties.

The strategic placement of the ketone group and the adjacent methylene (B1212753) groups allows for a variety of synthetic manipulations. For instance, the ketone can undergo nucleophilic addition, reduction, or conversion to other functional groups. The alpha-carbons to the ketone can be functionalized through enolate chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in building molecular complexity from a relatively simple starting material.

The utility of this compound as a synthetic intermediate is evident in its application in the total synthesis of natural products and the creation of novel organic materials. Its structural relationship to anthracene, a well-known polycyclic aromatic hydrocarbon, provides a synthetic link to a wide range of anthracene derivatives with potential applications in fields such as organic electronics and photochemistry. wikipedia.org

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Chemical Formula | C14H12O |

| Molar Mass | 196.24 g/mol |

| Appearance | Solid |

| CAS Number | 176236-91-2 |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-anthracen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-4,7-8H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNLHOCTWMJACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=CC=CC=C3C=C2CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372731 | |

| Record name | 2(1H)-Anthracenone, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176236-91-2 | |

| Record name | 2(1H)-Anthracenone, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profiles of Dihydroanthracenone Systems

Oxidative Transformations and Pathways within Dihydroanthracene Frameworks

The dihydroanthracene core is susceptible to oxidative transformations, primarily leading to aromatization. The conversion of the saturated portion of the molecule into an aromatic ring represents a significant thermodynamic driving force. Various methods have been developed to achieve this, often employing transition metal catalysts or chemical oxidants.

One prominent pathway is oxidative dehydrogenation. This process involves the removal of hydrogen atoms from the alicyclic ring, resulting in the formation of new double bonds and ultimately leading to an anthracene (B1667546) or phenanthrene (B1679779) skeleton. For instance, the combination of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and sodium nitrite (B80452) (NaNO₂) under a molecular oxygen atmosphere has proven highly effective for the oxidative dehydrogenation of 9,10-dihydroanthracene (B76342) to anthracene. researchgate.netresearchgate.net In this catalytic cycle, DDQ acts as the initial hydrogen abstractor, being reduced to DDQH₂, which is then re-oxidized by species generated from NaNO₂ and O₂, allowing the catalytic use of DDQ. researchgate.net Excellent conversions (>99%) and selectivity for anthracene (99%) can be achieved under optimized conditions. researchgate.netresearchgate.net

Table 1: Catalytic Systems for Oxidative Dehydrogenation of 9,10-Dihydroanthracene

| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Anthracene (%) | Reference |

|---|---|---|---|---|---|---|

| DDQ / NaNO₂ | O₂ | 120 | 8 | >99 | 99 | researchgate.net |

| TCQ / NaNO₂ | O₂ | 120 | 8 | 47 | 96 | researchgate.net |

| Activated Carbon | O₂ | 120 | 20-48 | High | High | nih.gov |

| Cytochrome P450 | Endogenous | N/A | N/A | N/A | N/A | researchgate.net |

Furthermore, photocatalytic methods have emerged as a mild and efficient way to initiate oxidative transformations. Visible light photocatalysis, using an organic photosensitizer, can trigger radical cation-based annulation reactions of arylalkenes to produce dihydronaphthalenone derivatives, which are structurally related to the dihydroanthracenone core. lnu.edu.cn In the presence of oxygen, this process can lead to oxidative dimerization and cycloaddition, yielding complex polycyclic structures. lnu.edu.cn Cytochrome P450 enzymes are also known to catalyze the aromatization of dihydro-heterocyclic systems through novel dehydrogenation pathways, suggesting potential biocatalytic routes for the oxidation of dihydroanthracenones. researchgate.net

Investigations into C-H Activation Processes and Hydrogen Atom Transfer Mechanisms

The direct functionalization of carbon-hydrogen (C-H) bonds in dihydroanthracenone systems offers an atom-economical approach to creating more complex molecules. pkusz.edu.cnresearchgate.net This often involves a hydrogen atom transfer (HAT) mechanism, where a hydrogen atom (a proton and an electron) is transferred in a single kinetic step. scripps.edumdpi.com

The reactivity of the C-H bonds in the dihydroanthracene framework has been probed using various reagents. For example, a nucleophilic palladium carbene complex was shown to react with 9,10-dihydroanthracene, requiring elevated temperatures (90–100 °C) for the reaction to proceed over several hours. acs.org The transformation is proposed to occur via deprotonation of the dihydroanthracene to yield an intermediate hydride, [PC(H)P]PdH, and anthracene, although a radical mechanism could not be ruled out. acs.org The propensity for this reaction is linked to the pKa of the C-H bond being activated. acs.org

In another example, a highly reactive monocopper(III)-hydroxide complex was found to react with dihydroanthracene at low temperatures (−80 °C). nih.gov Kinetic studies revealed that the reaction proceeds via a second-order rate law and involves H-atom abstraction, leading to the formation of anthracene. The large kinetic isotope effect (kH/kD = 44 at −70 °C) strongly supports the HAT mechanism. nih.gov Similarly, nickel(II) superoxo complexes have been investigated for their ability to perform C-H activation, though their reactivity with 9,10-dihydroanthracene was found to be limited, suggesting a weak O-H bond in the resulting hydroperoxo product. semanticscholar.org

The distinction between a concerted proton-electron transfer (CPET) and HAT is subtle and often requires computational analysis to elucidate the true electronic pathway. mdpi.comrsc.org The efficiency of HAT is also influenced by the polarity of the radical species involved, a concept known as polarity reversal catalysis. scripps.edu

Table 2: C-H Activation/HAT Studies on Dihydroanthracene

| Reagent/Catalyst | Substrate | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Palladium Carbene Complex | 9,10-Dihydroanthracene | Deprotonation / Radical | Reaction requires high temperature; pKa dependent. | acs.org |

| Monocopper(III)-Hydroxide | 9,10-Dihydroanthracene | Hydrogen Atom Transfer (HAT) | Rapid reaction at low temperature; large KIE. | nih.gov |

| Nickel(II) Superoxo Complex | 9,10-Dihydroanthracene | Hydrogen Atom Transfer (HAT) | Muted reactivity observed. | semanticscholar.org |

Mechanistic Studies of Ring Contraction/Expansion and Aromatization Pathways

The dihydroanthracenone skeleton can undergo rearrangements involving the expansion or contraction of its rings, often driven by the formation of more stable intermediates or products. wikipedia.orgetsu.edu Such rearrangements can be initiated through the formation of carbocationic intermediates, as seen in pinacol-type and Wagner-Meerwein rearrangements. wikipedia.orgetsu.edu For instance, cytochrome P450 enzymes have been observed to catalyze the ring contraction of azepine and cycloheptatriene (B165957) structures to form dihydroanthracene derivatives, proceeding through radical cation and cationic intermediates. nih.gov While this represents the formation of the dihydroanthracene system, it highlights the mechanistic possibility of such skeletal reorganizations. Ring contraction can also be achieved through oxidative cleavage of cyclic allylic phosphonates, followed by intramolecular condensation. tminehan.com

Aromatization is a powerful thermodynamic driving force that can facilitate various reactions within the dihydroanthracene framework. The conversion of the non-aromatic dihydro-ring into a fully aromatic system releases significant resonance stabilization energy. This is the ultimate outcome of the oxidative dehydrogenation reactions discussed previously, where the formation of the stable anthracene core is the final step. researchgate.netresearchgate.netnih.gov This aromatization-driven reactivity is not limited to simple oxidation. It has been harnessed as a driving force for more complex transformations, such as the generation of highly reactive free oxoborane species from boranoanthracene precursors, which fragment upon oxidation to yield an anthracene byproduct. acs.org The aromatization of the steroid A-ring is a key step in the biosynthesis of estrogens from androgens, a process catalyzed by the enzyme aromatase (a cytochrome P450). nih.govgenome.jp A similar enzymatic "aromatase" activity has been reported for the conversion of indoline (B122111) to indole, which proceeds via a formal dehydrogenation pathway rather than dehydration of an alcohol intermediate. researchgate.net

Stereochemical and Regioselectivity Determinants in Dihydroanthracenone Reactions

The outcomes of reactions involving the 3,4-dihydroanthracen-2(1H)-one scaffold are critically influenced by factors that control stereochemistry (the 3D arrangement of atoms) and regioselectivity (the site of the chemical change).

Regioselectivity is paramount when the dihydroanthracenone substrate is unsymmetrically substituted. The choice of catalyst and reaction conditions can direct a reaction to a specific position. A notable example is the synthesis of 10-benzoyl-3,4-dihydroanthracen-1(2H)-ones, which can be achieved with high regioselectivity using TfOH as a catalyst in a one-pot reaction. researchgate.net In a related system, the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, researchers demonstrated switchable regioselectivity. nih.gov By starting with the same o-phenylenediamines, the reaction's outcome could be predictably altered by the choice of activating agent. Using p-toluenesulfonic acid (p-TsOH) favored one regioisomer, while a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) favored the other, with selectivities ranging from 72–97%. nih.gov This control is attributed to how the different additives activate specific carbonyl groups in the pyruvate (B1213749) starting material. nih.gov Similarly, regioselective Ullmann coupling reactions have been developed for the synthesis of substituted dihydroanthracene derivatives by carefully selecting the copper catalyst and pH. mdpi.com

Stereochemistry comes into play when chiral centers are formed or modified during a reaction. The dihydroanthracenone ring itself can possess stereocenters, and their absolute configuration is crucial, as seen in naturally occurring fungal pigments like dermocanarin 4. researchgate.netkisti.re.kr Diastereomers, which are stereoisomers that are not mirror images, have distinct physical properties and can lead to different reaction products depending on the mechanism. libretexts.org For reactions proceeding through an E2 elimination mechanism, the stereochemical outcome (E or Z alkene) is dictated by the anti-periplanar arrangement of the departing hydrogen and leaving group in the starting material. libretexts.org In cycloaddition reactions, such as the Diels-Alder reaction, intermolecular hydrogen bonding between the diene and dienophile can exert a significant directing effect on the stereochemical and regiochemical outcome. uchile.cl The stereochemistry of final products in complex multi-step reactions, such as 1,3-dipolar cycloadditions, is often elucidated using advanced NMR spectroscopy and confirmed by X-ray crystallography. frontiersin.org

Table 3: Factors Influencing Regio- and Stereoselectivity

| Reaction Type | System | Controlling Factor | Outcome | Reference |

|---|---|---|---|---|

| Cyclocondensation | Dihydroquinoxalin-2(1H)-ones | Catalyst (p-TsOH vs. HOBt/DIC) | Switchable Regioselectivity (72-97%) | nih.gov |

| Intramolecular Cyclization | Dihydroanthracen-1(2H)-ones | Catalyst (TfOH) | High Regioselectivity | researchgate.net |

| Diels-Alder Cycloaddition | Dihydroanthracene-triones | Intermolecular Hydrogen Bonding | Regio- and Stereoselectivity | uchile.cl |

| Elimination | General Alkenes | Substrate Stereochemistry | E/Z Selectivity in E2 Reactions | libretexts.org |

Sophisticated Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3,4-Dihydroanthracen-2(1H)-one. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C. nih.govrsc.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydro-anthracenone core. The aromatic protons, located on the two benzene (B151609) rings, would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. chemistrysteps.com The precise chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to each other and the carbonyl group. The aliphatic protons on the saturated ring (at positions C1, C3, and C4) would resonate further upfield. The protons on C1 and C3, being adjacent to the carbonyl group at C2, are expected to be deshielded relative to the protons on C4. Spin-spin coupling between these aliphatic protons would provide crucial information about their connectivity. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The carbonyl carbon (C=O) is characteristically found far downfield (typically δ 190-220 ppm). The sp²-hybridized carbons of the aromatic rings would appear in the δ 120-150 ppm range, while the sp³-hybridized carbons of the saturated ring would be found in the upfield region (δ 20-50 ppm). rsc.orgchemistrysteps.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C2) | - | ~208 |

| Aliphatic CH₂ (C1, C3, C4) | 2.5 - 3.5 | 25 - 45 |

| Aromatic CH | 7.2 - 8.2 | 125 - 135 |

| Aromatic Quaternary C | - | 130 - 145 |

Multi-dimensional NMR Techniques for Complex Spectral Interpretation

For a molecule with several overlapping signals, particularly in the aromatic region of the ¹H NMR spectrum, one-dimensional NMR may not be sufficient for a complete assignment. Multi-dimensional NMR experiments are employed to resolve these complexities. nih.govbitesizebio.com

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between protons, identifying which protons are adjacent to one another. This is instrumental in tracing the connectivity within the aliphatic ring and assigning protons within the same aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each proton signal to its attached carbon atom. nih.gov

While solution-state NMR provides information on molecules in motion, solid-state NMR (SSNMR) is used to study the structure and dynamics of materials in their solid, crystalline form. rsc.orgpreprints.org In SSNMR, spectral lines are often broadened by anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings. mdpi.comemory.edu Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to reduce this broadening and enhance signal sensitivity, respectively. preprints.orgbeilstein-journals.org For this compound, SSNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize polymorphism (the existence of different crystal forms).

Study molecular packing and intermolecular interactions in the solid state.

Advanced Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Interactions and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint based on the molecule's functional groups. thermofisher.com

FTIR Spectroscopy: In FTIR, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. researchgate.net For this compound, the most prominent and diagnostic peak in the FTIR spectrum would be the strong absorption from the C=O (carbonyl) stretching vibration, expected around 1680-1700 cm⁻¹. Other expected absorptions include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic CH₂ groups (around 2850-2960 cm⁻¹), and C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹). scirp.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com While the C=O stretch might be weaker in the Raman spectrum compared to FTIR, the C=C stretching vibrations of the aromatic rings and the C-C backbone vibrations are typically strong and provide valuable structural information. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Note: Values are typical for the specified functional groups.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2960 | Medium |

| Carbonyl C=O Stretch | FTIR | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 | Medium-Strong |

Electronic Absorption (Ultraviolet-Visible) and Emission Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Molecules with conjugated π-systems, like this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one (e.g., π → π* transitions). pressbooks.pub The anthracene (B1667546) core is a well-known chromophore. researchgate.net The spectrum of this compound is expected to show multiple absorption bands in the UV region, characteristic of its extended aromatic system. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the presence of the carbonyl group. up.ac.za

Emission spectroscopy (photoluminescence or fluorescence) measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. While many anthracene derivatives are known to be fluorescent, the specific emission properties of this compound would need to be determined experimentally. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. spectroscopyonline.com This allows for the determination of the elemental composition of a molecule from its exact mass. lcms.cz For this compound, with a molecular formula of C₁₄H₁₂O, the calculated exact mass is 196.088815 Da. nih.gov HRMS can confirm this composition by measuring the m/z of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ to within a few parts per million (ppm) of the theoretical value. acs.org

Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern in the mass spectrum provides valuable structural information, acting as a molecular fingerprint.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₂O | nih.gov |

| Molecular Weight | 196.24 g/mol | nih.gov |

| Exact Mass | 196.088815 Da | nih.gov |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ebi.ac.uklibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate an electron density map and build an exact model of the molecule. beilstein-journals.org This would provide definitive data on:

Bond lengths and bond angles.

The conformation of the saturated ring.

The planarity of the aromatic system.

The arrangement of molecules in the crystal lattice (molecular packing). researchgate.net

While a published crystal structure for this compound was not identified in the surveyed literature, this technique remains the most powerful method for obtaining unambiguous structural proof, should suitable crystals be grown. mdpi.com

Computational Chemistry and Theoretical Modeling of 3,4 Dihydroanthracen 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecules like 3,4-Dihydroanthracen-2(1H)-one. nih.gov DFT methods are widely used due to their favorable balance of computational cost and accuracy, making them suitable for studying relatively large organic molecules. nih.gov

The process begins with geometry optimization, where computational methods calculate the molecule's lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The partially saturated cyclohexenone ring introduces conformational flexibility, which can be explored to identify the global minimum on the potential energy surface.

Once the optimized geometry is obtained, a variety of electronic and energetic properties can be calculated. These calculations provide data on the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. While specific DFT calculations for this compound are not widely published, the methodology is well-established. For instance, DFT calculations on related quinolinone derivatives have been used to analyze substituent effects and determine that equatorial isomers are more stable than axial ones. researchgate.net

Spectroscopic properties are also predictable through quantum chemical calculations. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule. researchgate.net Furthermore, by calculating vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. These computed spectra are invaluable for interpreting experimental data and confirming structural assignments. For example, in a study on chromene derivatives, DFT (M06-2X/6-31G(d,p)) calculations of vibrational frequencies showed good agreement with experimental FT-IR data, aiding in the characterization of the synthesized compounds. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which has been successfully applied to complex structures like dihydroanthracenone tautomers to aid in their structural elucidation. nih.govmdpi.com

Table 1: Representative Theoretical Spectroscopic Data for a Dihydroanthracenone Derivative (Note: This table is illustrative, based on typical outputs from DFT calculations for similar molecular structures, as specific data for this compound is not available in the cited literature.)

| Property | Calculation Method | Predicted Value | Experimental Correlation |

| Carbonyl Stretch (C=O) | DFT/B3LYP | ~1720 cm⁻¹ | FT-IR Spectroscopy |

| Aromatic C-H Stretch | DFT/B3LYP | ~3050-3100 cm⁻¹ | FT-IR Spectroscopy |

| ¹³C NMR (C=O) | GIAO/DFT | ~198 ppm | ¹³C NMR Spectroscopy |

| ¹H NMR (Aromatic) | GIAO/DFT | ~7.2-8.0 ppm | ¹H NMR Spectroscopy |

| Electronic Transition (λmax) | TD-DFT | ~254 nm, ~330 nm | UV-Vis Spectroscopy |

Mechanistic Elucidation through Transition State Calculations and Potential Energy Surface Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. umn.edu This analysis involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, which correspond to transition states (TS). umn.edujussieu.fr

For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state calculations can reveal the energy barriers (activation energies) and the specific geometry of the molecule at the peak of the reaction coordinate. nih.gov Methods like Bernasconi's Principle of Nonperfect Synchronization (PNS) can be extended to analyze transition states in complex reactions. nih.gov DFT calculations are commonly used to find transition state structures, though it is crucial to select a functional that accurately describes both the geometry and the energy of the TS. jussieu.fr

A potential energy surface scan is a common technique where one or more geometric parameters (e.g., a bond length or angle) are systematically varied, and the energy is calculated at each step, allowing all other parameters to relax. uni-rostock.dekoreascience.kr This process can help identify a plausible reaction pathway and provide a good initial guess for a more rigorous transition state search. researchgate.net Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS correctly connects the desired reactants and products. researchgate.net

While specific mechanistic studies on this compound are not detailed in the provided search results, a study on a related compound, 4-Methoxy-3,4-dihydro-1H-anthracen-2-one, noted the calculation of a transition state energy for a 1,3-H shift, demonstrating the applicability of these methods. uga.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comimperial.ac.uk The energy and spatial distribution of these orbitals offer critical insights into a molecule's reactivity. irjweb.commalayajournal.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. irjweb.comirjweb.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more polarizable and more reactive. irjweb.comchalcogen.ro

For this compound, FMO analysis would predict sites for nucleophilic and electrophilic attack. The distribution of the LUMO would likely be centered on the carbonyl carbon and the aromatic system, indicating these are potential sites for nucleophilic attack. The HOMO distribution would highlight regions of higher electron density, susceptible to electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data for Anthracene-Based Compounds (Note: The data below is for representative anthracene (B1667546) derivatives, as found in the literature, to illustrate the application of FMO analysis. researchgate.netbohrium.com)

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Predicted Reactivity |

| 9,10-Diphenylanthracene (B110198) (Anionic) | B3LYP/6-311++G(d,p) | -0.939 | -2.307 | 1.368 | High Reactivity, Good Semiconductor |

| Biphenyl-ANC | B3LYP/6–311 G++(d,p) | -5.77 | -3.22 | 2.55 | Potential for NLO applications |

| N1A Chalcone | B3LYP/6-31G(d,p) | -6.12 | -2.18 | 3.94 | Good stability, NLO material |

Theoretical Investigations into Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, like anthracene derivatives, are of significant interest for applications in non-linear optics (NLO). rsc.organalis.com.my NLO materials can alter the properties of light passing through them, which is crucial for technologies like optical switching and frequency conversion. cureusjournals.com Computational chemistry, particularly DFT, plays a vital role in the design and prediction of NLO properties of new materials. bohrium.com

The key NLO properties calculated are the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.govanalis.com.my A large hyperpolarizability value is indicative of a strong NLO response. Theoretical calculations allow researchers to screen potential candidate molecules and understand the structure-property relationships that enhance NLO activity. For instance, studies on anthracene derivatives have shown that extending π-conjugation or adding electron-donating and electron-withdrawing groups can significantly modulate the NLO response. researchgate.netnih.gov

While there are no specific NLO calculations for this compound in the search results, theoretical studies on related anthracene-based chalcones and diphenylanthracene derivatives demonstrate the methodology. researchgate.netbohrium.comanalis.com.my DFT calculations using functionals like B3LYP are commonly employed to compute the hyperpolarizabilities. The results show that modifications to the molecular structure, such as halogenation or altering the π-bridge, can lead to substantial changes in the NLO properties. bohrium.comnih.gov For example, the first hyperpolarizability of a brominated 9,10-diphenylanthracene was found to be significantly higher than that of urea, a standard reference material for NLO properties. bohrium.com

Table 3: Calculated NLO Properties for Representative Anthracene Derivatives (Note: This table presents data for illustrative compounds to demonstrate how NLO properties are computationally evaluated. bohrium.comanalis.com.my)

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (x10⁻²³ esu) | First Hyperpolarizability (β) (x10⁻³⁰ esu) |

| N1A Chalcone | B3LYP/6-31G(d,p) | 4.49 | 3.45 | 3.5 |

| 2-bromo-9,10-DPA (Cationic) | B3LYP/6-311++G(d,p) | 4.96 a.u. | - | 2.6167 |

| 2-bromo-9,10-DPA (Anionic) | B3LYP/6-311++G(d,p) | - | - | ~2.6 |

Molecular Modeling for Conformation and Interactions

Conformational analysis aims to identify all low-energy spatial arrangements (conformers) of a molecule. iupac.orgcsic.es This can be achieved through systematic or random searches of the conformational space using methods like molecular mechanics (MM) or more accurate but computationally intensive quantum mechanics (QM) methods. iupac.org For this compound, the cyclohexenone ring can adopt various conformations, such as chair, boat, or twist-boat forms. Computational modeling can determine the relative energies of these conformers, predicting the most stable and thus most populated shape at a given temperature. For example, a computational analysis of substituted dihydroquinolin-2(1H)-one derivatives found that equatorial conformations of an amino group were more stable than axial ones. researchgate.net

These models also allow for the study of intermolecular interactions. By modeling the interaction of this compound with a solvent or a biological target like a receptor or enzyme, one can predict binding affinities and modes of interaction. This is particularly relevant in fields like drug design, where understanding how a molecule fits into a binding site is essential. frontiersin.org

Applications of 3,4 Dihydroanthracen 2 1h One in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules (e.g., Diterpenoids)

The molecular structure of 3,4-Dihydroanthracen-2(1H)-one serves as a versatile scaffold in the synthesis of intricate organic molecules, most notably in the assembly of diterpenoids. Diterpenoids are a class of natural products characterized by a 20-carbon skeleton, many of which possess complex, polycyclic structures and significant biological activities. umich.eduresearchgate.net The dihydroanthracenone core provides a pre-formed multi-ring system that can be chemically elaborated to achieve the complex architectures of these target molecules.

Research has identified this compound and its analogues as suitable intermediates for the synthesis of diterpenoids. molaid.com The synthetic strategy often involves leveraging the existing rings of the dihydroanthracenone and systematically adding the remaining rings and functional groups. For instance, the total synthesis of the diterpenoid (+)-Harringtonolide, a compound with a unique cage-like structure, began from a simpler cyclic enone which was elaborated into a more complex system, showcasing the step-by-step approach to building complexity from foundational scaffolds. umich.edu The inherent structure of dihydroanthracenone provides a strategic advantage, reducing the number of steps required to construct the core of the target diterpenoid.

Precursors for the Synthesis of Novel Functionalized Polycyclic Aromatic Compounds and Quinones

Beyond natural product synthesis, this compound is a pivotal starting material for producing functionalized polycyclic aromatic compounds (PACs) and quinones. These classes of compounds are of immense interest due to their applications in materials science as potential semiconductors, in medicine, and as dyes. researchgate.netnsc.ru

The transformation of the dihydroanthracenone core into fully aromatic systems or quinone derivatives can be achieved through various synthetic operations. Aromatization of the partially saturated ring, electrophilic substitution, and cycloaddition reactions are common strategies to expand and functionalize the polycyclic system. researchgate.netnsc.ru For example, related 3,4-dihydroanthracen-1(2H)-one derivatives have been successfully used as precursors for the synthesis of naturally occurring anthraquinones like islandicin (B1207035) and digitopurpone. rsc.org The synthesis involves a sequence of reactions including methylation, bromination, and oxidation to convert the dihydroanthracenone scaffold into the target quinone structure. rsc.org

The following table summarizes key synthetic transformations involving the dihydroanthracenone core, demonstrating its versatility as a precursor.

| Precursor Class | Transformation | Product Class | Significance/Application |

| Dihydroanthracenones | Catalytic Hydrogenation & Oxidation | Hydroxyanthraquinones | Precursors to natural pigments like Islandicin. rsc.org |

| Dihydroanthracenones | Alkylation / Bromination | Functionalized Dihydroanthracenones | Intermediates for more complex structures. rsc.org |

| Dihydroanthracenones | Dehydrogenation/Aromatization | Polycyclic Aromatic Compounds (PACs) | Potential organic semiconductor materials. researchgate.netnsc.ru |

| Anthraquinones (derived) | Reduction/Oxidation Cycles | Functionalized Quinones | Compounds with potential antitumour activities. mdpi.comresearchgate.net |

Exploitation in the Development of Functional Materials

The structural attributes of this compound and its derivatives are being harnessed for the creation of advanced functional materials with tailored optical and electronic properties.

Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. out-of.comiotlenses.com This process is driven by a light-induced transformation between two different molecular structures with distinct absorption spectra. iotlenses.com Molecules based on the dihydroanthracenone framework have shown potential for use in such systems.

Specifically, dimeric dihydroanthracenones have been investigated in the context of photoantimicrobials, where light activation triggers a biological effect. nih.govfrontiersin.org The core structure's ability to absorb UV light and potentially undergo conformational or electronic changes is key to this function. While direct, simple photochromic applications of the monomer are less documented, related systems like dihydroazulenes demonstrate that this class of polycyclic compounds can be designed as efficient molecular switches for data storage applications. nih.gov The principle relies on the reversible isomerization between two states, a process for which the dihydroanthracenone skeleton is a suitable candidate platform. Photochromic materials are utilized in a variety of applications, from self-darkening eyeglass lenses to smart textiles and novelty goods. mitsuifinechemicals.commitsuichemicals.com

Polycyclic aromatic compounds (PACs), which can be synthesized from dihydroanthracenone precursors, are at the forefront of research into organic electronic materials. researchgate.netnsc.ru These materials are valued for their potential use in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. researchgate.netnsc.ru

The utility of PACs in these applications stems from their delocalized π-electron systems, which facilitate charge transport. By starting with a precursor like this compound, chemists can systematically build larger, functionalized PACs. The functional groups attached to the aromatic core play a crucial role in fine-tuning the material's electronic properties, such as the energy levels of the molecular orbitals, as well as its solubility and solid-state packing, which are critical for device performance. Research has also pointed to dihydroanthracenone glycosides as having potential in optoelectronic applications, further linking this structural class to advanced materials. acs.org

Photochromic Systems based on Dihydroanthracenone Structures

Integration within Combinatorial Chemistry Methodologies for Chemical Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govrroij.com These libraries are then subjected to high-throughput screening to identify compounds with desired properties. nih.gov

This compound is an excellent candidate for use as a core scaffold in combinatorial synthesis. Its chemical structure possesses multiple reaction sites where a variety of "building blocks" can be introduced. The ketone functional group, the aromatic rings, and the benzylic positions can all be selectively modified. rsc.org

By employing a "split-and-mix" or parallel synthesis approach, the dihydroanthracenone core can be reacted with a diverse set of reagents to generate a vast library of derivatives. rroij.com For example, the ketone could be reacted with various amines to form imines, or the aromatic rings could undergo different substitution reactions. This approach allows for the systematic exploration of the chemical space around the dihydroanthracenone scaffold, significantly accelerating the discovery of new molecules with valuable biological activities or material properties. nih.govdntb.gov.ua The development of high-throughput screening assays for photoantimicrobials, for instance, complements the rapid synthesis of compound libraries based on scaffolds like dihydroanthracenone. nih.gov

Future Research Trajectories and Emerging Avenues in 3,4 Dihydroanthracen 2 1h One Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. scribd.com Future research on 3,4-Dihydroanthracen-2(1H)-one will prioritize the development of synthetic routes that are not only efficient but also environmentally responsible.

Key areas of focus will include:

Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies developed for other heterocyclic systems, researchers are exploring solvent- and catalyst-free conditions for synthesizing anthracene (B1667546) derivatives. researchgate.net Techniques such as mechanochemical mixing (grinding) have shown success in producing related imide derivatives in quantitative yields at room temperature, offering a promising green alternative to traditional solution-phase synthesis. researchgate.net

Aqueous-Based Synthesis: The use of water as a reaction medium is a cornerstone of green chemistry. scribd.com Developing synthetic protocols in aqueous systems, potentially mediated by indium or other metals, could significantly reduce the reliance on volatile organic solvents. scribd.com Furthermore, chemoenzymatic approaches, such as the reduction of anthraquinones in aqueous buffers, highlight the potential of biocatalysis in creating complex dihydroanthracenone structures stereoselectively. acs.orgrsc.org

One-Pot, Multi-Component Reactions: The synthesis of related dihydropyrimidin-2(1H)-ones has been successfully achieved through one-pot, multi-component reactions using natural and reusable catalysts. researchgate.net Applying this strategy to the synthesis of this compound and its derivatives could streamline the manufacturing process, improve atom economy, and simplify purification procedures. researchgate.net

Benign Reducing Agents: The reduction of aryl ketones is a common transformation. Utilizing environmentally benign reducing agents, such as zinc powder in an aqueous alkaline solution, presents a cost-effective and safer alternative to traditional metal hydrides for related transformations. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) | Prioritizes water, supercritical fluids, or solvent-free conditions scribd.comresearchgate.net |

| Catalysts | May involve heavy metals or hazardous reagents | Focus on reusable, natural, or biocatalysts rsc.orgresearchgate.net |

| Process | Multi-step with isolation of intermediates | Aims for one-pot, multi-component reactions researchgate.net |

| Energy | Often requires high temperatures and pressures | Seeks to use ambient temperature and pressure scribd.comresearchgate.net |

| Waste | Can generate significant chemical waste | Designed for high atom economy and minimal byproducts scribd.com |

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

Exploring the fundamental reactivity of this compound is crucial for unlocking new synthetic possibilities and applications. Future research will delve into its behavior under various reaction conditions to uncover novel chemical transformations.

Emerging areas of investigation include:

Oxidative Dimerization and Cycloaddition: Recent studies on (R)-configured dihydroanthracenones have revealed a catalyst-free autoxidation process in aqueous media. acs.org This oxidation, using molecular oxygen, leads to spontaneous [4+2] cycloadditions, forming complex dimeric structures in a stereocontrolled manner. acs.orgresearchgate.net Further investigation into the scope of these cycloaddition reactions could yield a variety of novel, complex molecules from the this compound scaffold.

C-H Bond Activation: The C-H bonds within the dihydroanthracene framework, particularly at the 9 and 10 positions, are susceptible to activation. While 9,10-dihydroanthracene (B76342) itself is known to undergo oxidation to form anthracene, the reactivity of the ketone-containing analogue is less explored. trinity.edunih.gov Research into metal-catalyzed or photochemical C-H activation could provide direct routes to functionalized derivatives without the need for pre-installed leaving groups.

Photochemical Reactions: Anthracene-containing derivatives are known for their rich photochemical behavior, including cycloadditions and photolysis. researchgate.net An unprecedented photolysis reaction has been observed for some anthracene derivatives, proceeding through an endoperoxide intermediate to ultimately yield anthraquinone (B42736). researchgate.net Studying the photochemical reactivity of this compound could reveal unique light-induced transformations, leading to new materials with photoswitchable properties.

Nucleophilic and Electrophilic Reactions: The reactivity of metal-iodosylbenzene complexes with 9,10-dihydroanthracene has demonstrated the electrophilic character of these oxidants. trinity.edu Conversely, the enolate of this compound can act as a nucleophile. A deeper understanding of its dual electrophilic (at the carbonyl carbon) and nucleophilic (at the alpha-carbons) nature will enable the design of more complex and elegant synthetic strategies. acs.org

Table 2: Novel Reactivity of Dihydroanthracenone Scaffolds

| Reaction Type | Description | Potential Products from this compound |

|---|---|---|

| Oxidative Cycloaddition | Catalyst-free autoxidation followed by spontaneous [4+2] cycloaddition in aqueous buffer. acs.org | Dimeric and heterodimeric anthracenone (B14071504) structures. |

| C-H Bond Activation | Direct functionalization of C-H bonds, potentially leading to aromatization or substitution. trinity.edu | Substituted anthracenes or functionalized dihydroanthracenones. |

| Photolysis | UV irradiation in the presence of air leading to oxidation via an endoperoxide intermediate. researchgate.net | Anthracene-2,9,10-trione or related oxidized species. |

| Nucleophilic Addition | Reaction of the enolate with various electrophiles. acs.org | α-Substituted dihydroanthracenone derivatives. |

Integration of Artificial Intelligence and Machine Learning for Accelerated Design and Discovery

The convergence of artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing materials and drug discovery. mdpi.com These computational tools can navigate the vast chemical space to identify promising molecular candidates, predict their properties, and optimize synthetic routes, significantly accelerating the research and development cycle. nih.govfrontiersin.org

Future applications of AI/ML in the context of this compound include:

Property Prediction with QSPR Models: Quantitative structure-property relationship (QSPR) models, enhanced by machine learning, can accurately predict the electronic properties (e.g., bandgaps, electron affinities) of PAHs and their derivatives. acs.orgacs.org By training models on datasets of known compounds, researchers can rapidly screen virtual libraries of this compound derivatives to identify candidates with desirable characteristics for specific applications, such as organic electronics.

Generative Models for de Novo Design: Generative ML approaches, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design novel molecules from scratch. mdpi.comnih.gov These models can be directed to generate derivatives of the this compound core with optimized properties, exploring structural modifications that a human chemist might not intuitively consider. frontiersin.org

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic pathways. By analyzing vast databases of chemical transformations, these algorithms can suggest the most efficient and sustainable routes to synthesize target derivatives of this compound.

Accelerated Analysis of Spectroscopic Data: Machine learning algorithms, particularly convolutional neural networks (CNNs), are being used to analyze complex spectral data. rsc.org This can aid in the rapid identification and discrimination of PAHs and their derivatives in complex mixtures, which is valuable for both reaction monitoring and environmental analysis. rsc.orgpnas.org

Table 3: Application of AI/ML in this compound Research

| AI/ML Technique | Application | Potential Outcome |

|---|---|---|

| QSPR Models | Predict electronic and physical properties of derivatives. acs.orgacs.org | Rapid identification of candidates for materials science applications. |

| Generative Models (RNN, VAE) | De novo design of novel molecules with target properties. mdpi.comnih.gov | Discovery of new derivatives with enhanced performance. |

| Random Forest Models | Identify key molecular fragments that influence specific properties. arxiv.org | Guide rational design by highlighting important structural motifs. |

| Convolutional Neural Networks (CNN) | Analyze complex spectral data for identification and quantification. rsc.org | Automated and precise analysis of reaction products and contaminants. |

Expansion into Novel Areas of Materials Science and Engineering

The rigid, conjugated core of the anthracene family makes it a privileged scaffold in materials science, particularly in organic electronics. bohrium.comsigmaaldrich.com The this compound structure provides a unique building block that combines a saturated, flexible portion with a rigid aromatic system, offering opportunities for fine-tuning material properties.

Future research will explore its incorporation into advanced materials:

Organic Semiconductors: Anthracene derivatives are foundational to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bohrium.comsigmaaldrich.com The this compound core can be chemically modified to create novel n-type or p-type semiconductors. nih.gov Minor structural changes, such as the introduction of electron-withdrawing or -donating groups, can have dramatic effects on energy levels, molecular packing, and ultimately, device performance. rsc.org

Functional Polymers: The ketone functionality in this compound serves as a handle for polymerization or for grafting onto existing polymer backbones. This could lead to the development of new polymers with tailored thermal, mechanical, and optoelectronic properties. The incorporation of this rigid unit could enhance the thermal stability and charge transport characteristics of the resulting materials.

Molecular Sensors: The aromatic portion of the molecule is inherently fluorescent. Modifications to the structure could lead to derivatives that exhibit changes in their fluorescence upon binding to specific analytes, forming the basis of new chemical sensors. researchgate.net

Organic Photovoltaics (OPVs): The design of new donor and acceptor materials is critical for improving the efficiency of OPVs. The tunable electronic properties of derivatives of this compound make them potential candidates for use as components in the active layer of next-generation solar cells. bohrium.com

Table 4: Potential Applications in Materials Science

| Application Area | Relevant Properties of the Scaffold | Desired Modifications |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | π-conjugated system for charge transport. sigmaaldrich.com | Functionalization to control packing and energy levels for n-type or p-type behavior. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Inherent fluorescence and charge-carrying ability. bohrium.com | Introduction of substituents to tune emission color and improve quantum efficiency. |

| Functional Polymers | Reactive ketone handle; rigid structural unit. | Polymerization or grafting to create materials with high thermal stability. |

| Chemical Sensors | Aromatic fluorophore. researchgate.net | Incorporation of binding sites that modulate fluorescence upon analyte interaction. |

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 3,4-Dihydroanthracen-2(1H)-one?

- Methodological Answer : The compound can be synthesized via rhodium(II)-catalyzed decomposition of α-diazoketones followed by trifluoroacetic acid treatment (Scheme 1a,b) . Alternatively, microwave-assisted methods using catalysts like oxalic acid under solvent-free conditions are effective for analogous dihydroaromatic ketones, offering improved reaction efficiency and reduced time .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, as demonstrated in studies of related dihydroquinazolinones . Infrared (IR) spectroscopy confirms functional groups like ketones, while mass spectrometry validates molecular weight .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use personal protective equipment (PPE), avoid inhalation/contact with skin, and store in tightly sealed containers in ventilated areas. First-aid measures include flushing eyes/skin with water and seeking medical attention for exposure . Electrostatic charge buildup must be prevented during transfer .

Advanced Research Questions

Q. How can enantioselectivity be achieved in the hydrogenation of tricyclic hydroaromatic ketones like this compound?

- Methodological Answer : Non-fermenting baker’s yeast or chiral transition-metal catalysts (e.g., Rh or Ru complexes) enable stereocontrol. For example, yeast-mediated reductions of benzo-2-tetralones show high enantiomeric excess (ee) via substrate-specific binding to oxidoreductases .

Q. What strategies optimize microwave-assisted synthesis for higher yields of dihydroaromatic ketones?

- Methodological Answer : Key parameters include microwave power (150–300 W), reaction time (5–15 min), and catalyst loading (5–10 mol%). Oxalic acid as a green catalyst enhances reaction efficiency in solvent-free conditions, as shown for dihydropyrimidinones .

Q. How can contradictory data on catalytic efficiency across synthetic routes be resolved?

- Methodological Answer : Systematic comparison of reaction variables (e.g., temperature, solvent, catalyst) is critical. For instance, rhodium-catalyzed routes may offer higher purity but lower scalability than microwave methods. Statistical tools like Design of Experiments (DoE) can identify confounding factors .

Q. What role do substituent effects play in modulating the redox properties of this compound derivatives?

- Methodological Answer : Electron-donating groups (e.g., -OH, -OCH₃) enhance antioxidant activity by stabilizing radical intermediates, as observed in dihydropyrimidinones. Electrochemical assays (cyclic voltammetry) quantify redox potentials to correlate structure-activity relationships .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .

Q. What analytical workflows validate the purity of this compound in complex mixtures?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) techniques. For example, reverse-phase HPLC with UV detection quantifies impurities, while 2D NMR (COSY, HSQC) resolves overlapping signals in crude mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.